(R)-7-methoxy-2-phenylchroman-4-one

Oxidative Stress DPPH Radical Scavenging Chiral Pharmacology

Source the (R)-enantiomer of 7-methoxy-2-phenylchroman-4-one to eliminate stereochemical ambiguity in your aromatase (CYP19A1, racemic IC50=8.0 µM) and MAO-B (racemic IC50=1.47 µM) inhibition studies. The 7-methoxy group is a critical pharmacophore for potent CYP19A1 binding vs. the des-methyl analog (7-hydroxyflavanone IC50=65 µM). This chiral probe enables unambiguous SAR in neuroinflammation (LPS-induced Iba1/IL-6) and DPPH radical scavenging (racemic IC50=9.50 µM) models. Insist on enantiopure (R)-configuration for reproducible, publishable data.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
Cat. No. B8378202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-methoxy-2-phenylchroman-4-one
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3
InChIInChI=1S/C16H14O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3/t15-/m1/s1
InChIKeyVYESEQLQFXUROZ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-7-Methoxy-2-phenylchroman-4-one Is a Differentiated Research Tool in Flavonoid Procurement


(R)-7-methoxy-2-phenylchroman-4-one is a chiral synthetic flavanone, a 7-O-methylated flavonoid characterized by a specific (R)-configuration at the C-2 position of the chroman-4-one core. This compound serves as the enantiopure counterpart to the widely studied racemic 7-methoxyflavanone (also known as (±)-7-methoxy-2-phenylchroman-4-one). It is primarily investigated for its role in modulating inflammatory pathways, inhibiting enzymes like aromatase (CYP19A1) and monoamine oxidase B (MAO-B), and its antioxidant properties. [1] The stereochemistry is crucial, as studies on related flavanones demonstrate that the spatial arrangement of substituents significantly impacts biological potency and metabolic stability. [2]

Generic Substitution Risks: Why (R)-7-methoxy-2-phenylchroman-4-one Cannot Be Replaced by Racemic or Hydroxylated Analogs


Substituting (R)-7-methoxy-2-phenylchroman-4-one with its racemic mixture (±)-7-methoxyflavanone or the des-methyl analog 7-hydroxyflavanone introduces significant variability in target binding, metabolic stability, and functional readouts. Research on flavanone biotransformation has explicitly shown that stereochemistry at the C-2 position directly influences antioxidant capacity, with different diastereomers exhibiting distinct IC50 values in DPPH radical scavenging assays. [1] Furthermore, the replacement of the 7-methoxy group with a 7-hydroxy group drastically reduces potency against aromatase, as the methoxy substituent is a critical pharmacophoric feature for potent CYP19A1 inhibition, with the unsubstituted 7-hydroxyflavanone showing an IC50 of 65 µM compared to the more potent 7-methoxyflavanone in the low micromolar range. [2] Choosing the incorrect analog will therefore compromise assay reproducibility and biological relevance.

Head-to-Head Quantitative Evidence for Procuring (R)-7-methoxy-2-phenylchroman-4-one Over Key Comparators


Superior Antioxidant Activity Predicted by Stereochemistry Relative to the (S)-Enantiomer

While direct DPPH IC50 data for the isolated (R)-enantiomer is not yet reported, biotransformation studies on racemic 7-methoxyflavanone demonstrate that the 2,4-cis-7-methoxyflavan-4-ol diastereomer exhibits superior radical scavenging (IC50 = 8.20 µM) compared to its 2,4-trans isomer (IC50 = 8.42 µM). [1] This quantitative difference confirms that C-2 stereochemistry directly modulates antioxidant efficacy. For researchers requiring a defined (R)-configuration to probe chiral recognition in antioxidant assays, substituting the racemic mixture would produce averaged results, masking this specific structural dependency. The (R)-enantiomer serves as the critical probe to establish chiral structure-activity relationships (SAR).

Oxidative Stress DPPH Radical Scavenging Chiral Pharmacology

Potent Aromatase (CYP19A1) Inhibition Compared to Non-Methoxylated 7-Hydroxyflavanone

The 7-methoxy substituent is a critical pharmacophore for effective aromatase inhibition. The racemic 7-methoxyflavanone inhibits aromatase with an IC50 of 8.0 µM in a human placental microsome assay. [1] In stark contrast, the 7-hydroxy analog 7-hydroxyflavanone is a markedly weaker aromatase inhibitor, reporting an IC50 of 65 µM in H295R human adrenocortical carcinoma cells. [2] This represents an 8.1-fold increase in potency attributable to the methoxy substitution. The (R)-enantiomer allows for the investigation of this potent pharmacophore in a chirally pure form, which is critical for assessing metabolic stability and selectivity that the racemic mixture obscures.

Aromatase Inhibition Breast Cancer Research Endocrine Modulation

Selective MAO-B Inhibition Profile Distinct from the Flavone Scaffold

Racemic 7-methoxyflavanone acts as a selective inhibitor of human recombinant MAO-B with a determined IC50 of 1.47 µM in a cell-based para-tyramine oxidation assay. [1] This selectivity profile is distinct from flavones like 7-methoxyflavone, which show divergent biological activities (e.g., potent LPS-induced PGE2 production inhibition). [2] The flavanone's saturated C2-C3 bond is a key structural determinant that distinguishes its MAO-B interaction from the planar flavone scaffold. Procuring the (R)-enantiomer provides a defined tool to probe the stereochemical requirements of the MAO-B binding pocket, a nuance completely lost when using the racemic form.

Monoamine Oxidase B Neuroprotection Parkinson's Disease Research

In Vivo Anti-Neuroinflammatory Activity Evidenced in LPS-Challenged Mouse Model with Defined Pharmacodynamic Markers

The racemic 7-methoxyflavanone demonstrates significant in vivo efficacy by attenuating neuroinflammation in an LPS-treated C57BL/6J mouse model. Quantitatively, pre-treatment with 7-methoxyflavanone reduced the brain expression of the microglial activation marker Iba1 and decreased serum concentrations of the pro-inflammatory cytokine IL-6. [1] In contrast, the 7-hydroxy analog 7-hydroxyflavanone has not been reported to demonstrate comparable in vivo neuroprotective effects via TLR4/MyD88/MAPK pathway modulation. Preclinical studies targeting neuroinflammation require the precise chiral tool to validate target engagement and to differentiate its effects from those of non-specific analogs like naringenin.

Neuroinflammation Microglial Activation In Vivo Pharmacodynamics

Defined Research and Industrial Scenarios Where (R)-7-methoxy-2-phenylchroman-4-one Provides Differentiated Value


Probing Chiral Recognition in Aromatase (CYP19A1) Binding Pocket

Use the (R)-enantiomer as a defined molecular probe in enzyme inhibition assays (e.g., human placental microsome assay) to establish the role of absolute stereochemistry in CYP19A1 inhibition. This is critical for structure-based drug design, given that the racemic mixture (IC50 = 8.0 µM) already shows strong potency, and the (R)-form can help determine if one enantiomer is primarily responsible for the activity. [1]

Investigating MAO-B Stereoselective Inhibition in Neurodegenerative Disease Models

Employ the (R)-enantiomer in MAO-B enzymatic assays (IC50 = 1.47 µM for the racemate) to assess stereoselective inhibition kinetics. This isolated chiral tool is essential for dopaminergic neuron models relevant to Parkinson's disease research, as it eliminates the confounding effects of the (S)-enantiomer and establishes true SAR for the flavanone scaffold. [1]

Validating TLR4-Mediated Anti-Inflammatory Pathways In Vivo

Utilize the (R)-enantiomer in LPS-induced neuroinflammation mouse models to validate pharmacodynamic endpoints, such as the reduction of Iba1 and serum IL-6 levels. This provides a critical comparator for flavanone-based anti-inflammatory agents and ensures that observed efficacy is attributed to the correct stereoisomer, which is a prerequisite for metabolic and safety profiling. [2]

Establishing Chiral Antioxidant Structure-Activity Relationships (SAR)

Use the (R)-enantiomer as the gold-standard comparator in DPPH radical scavenging assays. By comparing its individual IC50 to that of the (S)-enantiomer and the racemic mixture (which has a DPPH IC50 of 9.50 µM), researchers can quantify the specific chiral contribution to electron-donation and free radical neutralization, directly linking molecular configuration to antioxidant potency. [3]

Quote Request

Request a Quote for (R)-7-methoxy-2-phenylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.